3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a chromenone core, an ethylphenoxy group, a hydroxy group, a methylpiperazinyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via an etherification reaction using an appropriate ethylphenol and a halogenated intermediate.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group can be attached through a nucleophilic substitution reaction using a methylpiperazine derivative and a suitable leaving group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to a dihydrochromenone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylphenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Dihydrochromenones
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.
Pharmacology: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in biological studies to understand its interactions with enzymes, receptors, and other biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: The hydroxy group may contribute to its antioxidant activity by scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can be compared with similar compounds such as:
3-(4-methylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of an ethyl group on the phenoxy ring.
3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(methyl)-4H-chromen-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group on the chromenone core.
3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-quinolin-4-one: Similar structure but with a quinolinone core instead of a chromenone core.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O4/c1-3-15-4-6-16(7-5-15)32-22-20(31)17-8-9-19(30)18(14-29-12-10-28(2)11-13-29)21(17)33-23(22)24(25,26)27/h4-9,30H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJAVYVYCSOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.